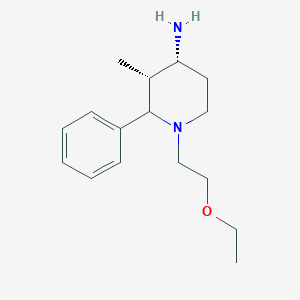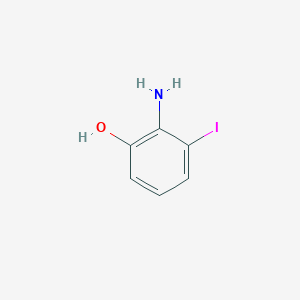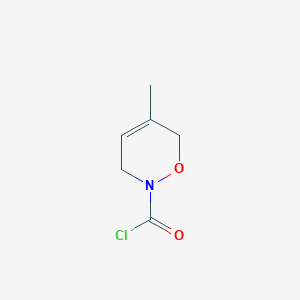
5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride is a chemical compound that belongs to the oxazine family. It is a versatile intermediate that has been used in various chemical reactions. The compound has shown promising results in scientific research applications, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions. The compound has been shown to undergo nucleophilic addition reactions with various electrophiles. It has also been shown to undergo ring-opening reactions with various nucleophiles.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride have not been extensively studied. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride has several advantages and limitations for lab experiments. The compound is easy to synthesize and is readily available. It has also been shown to have low toxicity, which makes it safe to handle in the laboratory. However, the compound is not very stable and can decompose under certain conditions. It also has limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research on 5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride. One direction is to study its mechanism of action in more detail. Another direction is to explore its potential as an intermediate in the synthesis of other biologically active compounds. Additionally, the compound could be further studied for its potential as an antibacterial or antiviral agent. Finally, the stability and solubility of the compound could be improved to make it more useful in laboratory experiments.
Conclusion:
In conclusion, 5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride is a versatile intermediate that has shown promising results in scientific research applications. Its mechanism of action has been studied extensively, and it has been shown to have low toxicity. While the compound has several advantages and limitations for lab experiments, there are several future directions for research that could lead to new discoveries and applications for this compound.
Méthodes De Synthèse
The synthesis of 5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride involves the reaction of 5-methyl-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting compound is then treated with thionyl chloride to obtain 5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride. The reaction scheme is as follows:
Applications De Recherche Scientifique
5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride has been used in various scientific research applications. It has been used as an intermediate in the synthesis of various biologically active compounds. It has also been used in the synthesis of chiral oxazolidinones, which have shown promising results as antibacterial agents. The compound has also been used in the synthesis of chiral pyrrolidines, which have shown potential as antiviral agents.
Propriétés
Numéro CAS |
117593-04-1 |
|---|---|
Nom du produit |
5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride |
Formule moléculaire |
C6H8ClNO2 |
Poids moléculaire |
161.58 g/mol |
Nom IUPAC |
5-methyl-3,6-dihydrooxazine-2-carbonyl chloride |
InChI |
InChI=1S/C6H8ClNO2/c1-5-2-3-8(6(7)9)10-4-5/h2H,3-4H2,1H3 |
Clé InChI |
RCPSEXCYDLYRNS-UHFFFAOYSA-N |
SMILES |
CC1=CCN(OC1)C(=O)Cl |
SMILES canonique |
CC1=CCN(OC1)C(=O)Cl |
Synonymes |
2H-1,2-Oxazine-2-carbonyl chloride, 3,6-dihydro-5-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Iodo-2-methyl-1H-benzo[D]imidazole](/img/structure/B45045.png)
![2-Anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile](/img/structure/B45049.png)

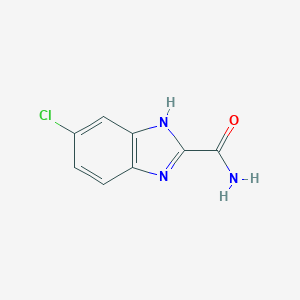
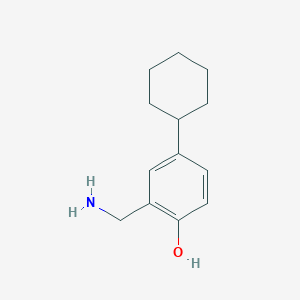



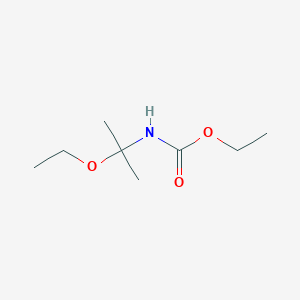

![1-(3-Chlorophenyl)-3-{5-[2-(Thieno[3,2-D]pyrimidin-4-Ylamino)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B45072.png)
![(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one](/img/structure/B45073.png)
